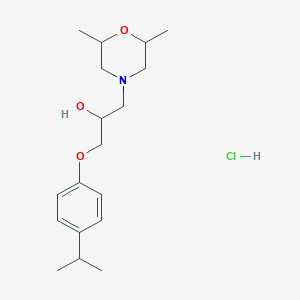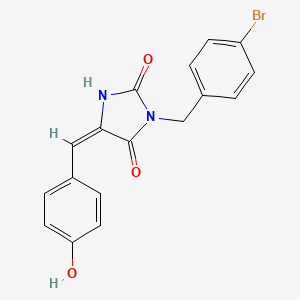
1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a widely used research tool in the field of pharmacology and has been utilized in various scientific studies.
作用機序
1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 selectively blocks β2-adrenergic receptors, which are primarily found in smooth muscle cells of the bronchi, blood vessels, and uterus. By blocking these receptors, 1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 inhibits the effects of epinephrine and norepinephrine, which are the primary agonists of β2-adrenergic receptors.
Biochemical and Physiological Effects
1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce airway hyperresponsiveness, inhibit smooth muscle contraction, and decrease heart rate and blood pressure. It has also been shown to have anti-inflammatory effects and to inhibit the release of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for specific targeting of these receptors. It also has a long half-life, which makes it suitable for prolonged experiments. However, 1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 has some limitations. It has low solubility in water, which can make it difficult to administer in some experimental settings. It also has poor bioavailability, which can limit its effectiveness in some studies.
将来の方向性
There are several future directions for the use of 1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 in scientific research. One potential area of study is the role of β2-adrenergic receptors in the development and progression of cardiovascular disease. Another potential direction is the investigation of the effects of 1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to explore the potential therapeutic applications of 1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 in various pathological conditions.
Conclusion
1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 is a selective β2-adrenergic receptor antagonist that has been widely used as a research tool in the field of pharmacology. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well studied. There are several potential future directions for the use of 1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 in scientific research, which may lead to new insights into the role of β2-adrenergic receptors in various physiological and pathological conditions.
合成法
1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 can be synthesized by reacting 4-isopropylphenol with 2,6-dimethylmorpholine in the presence of sodium hydride. The resulting product is then reacted with 3-(chloro-1-propyl)propane-1,2-diol to produce 1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 hydrochloride.
科学的研究の応用
1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 has been used in various scientific studies, particularly in the field of pharmacology. It has been utilized as a research tool to investigate the role of β2-adrenergic receptors in different physiological and pathological conditions. It has also been used to study the pharmacokinetics and pharmacodynamics of β2-adrenergic receptor antagonists.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-13(2)16-5-7-18(8-6-16)21-12-17(20)11-19-9-14(3)22-15(4)10-19;/h5-8,13-15,17,20H,9-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUXNCCWXIPLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B5112773.png)
![1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5112777.png)

![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5112793.png)

![ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5112820.png)
![methyl 4-{2-cyano-3-oxo-3-[(2-phenylethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5112822.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine](/img/structure/B5112828.png)

![N-(3-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5112842.png)
![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5112853.png)

![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5112875.png)